molecular formula C10H15NO B6177017 2-(6-methylpyridin-2-yl)butan-2-ol CAS No. 2551117-60-1

2-(6-methylpyridin-2-yl)butan-2-ol

Cat. No.: B6177017
CAS No.: 2551117-60-1
M. Wt: 165.2
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Description

2-(6-Methylpyridin-2-yl)butan-2-ol is a pyridine derivative characterized by a pyridine ring substituted with a methyl group at the 6-position and a tertiary alcohol (butan-2-ol) moiety at the 2-position. The compound’s structure combines the aromaticity and basicity of pyridine with the steric and electronic effects of the tertiary alcohol. The tertiary alcohol contributes to reduced water solubility compared to primary or secondary alcohols, while its bulky structure may impact steric interactions in synthetic or biological applications.

Properties

CAS No.

2551117-60-1

Molecular Formula

C10H15NO

Molecular Weight

165.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methylpyridin-2-yl)butan-2-ol typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the compound’s high purity, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

2-(6-methylpyridin-2-yl)butan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pyridine ring allows for various substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

2-(6-methylpyridin-2-yl)butan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(6-methylpyridin-2-yl)butan-2-ol exerts its effects involves interactions with various molecular targets and pathways. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence the compound’s reactivity and its ability to modulate biological processes.

Comparison with Similar Compounds

Comparison with Pyridine Derivatives

(6-Methoxypyridin-2-yl)-methanol

  • Structural Differences : Replaces the 6-methyl and tertiary alcohol groups in the target compound with a 6-methoxy substituent and a primary alcohol (-CH₂OH).
  • Electronic Effects : The methoxy group is electron-donating via resonance, increasing pyridine ring electron density more significantly than a methyl group.
  • Solubility : The primary alcohol enhances hydrophilicity compared to the tertiary alcohol in 2-(6-methylpyridin-2-yl)butan-2-ol.
  • Applications : Likely used in ligand synthesis or pharmaceutical intermediates due to its polar functional groups.

5,6-Dimethoxypyridin-2-ol

  • Structural Differences : Features two methoxy groups (positions 5 and 6) and a hydroxyl group at position 2, contrasting with the single methyl and tertiary alcohol in the target compound.
  • Acidity : The hydroxyl group at position 2 increases acidity (pKa ~8–10) compared to the tertiary alcohol (pKa ~16–18), enabling deprotonation under milder conditions.

Comparison with Substituted Butan-2-ol Compounds

2-(4-Chlorophenyl)butan-2-ol

  • Structural Differences : Replaces the pyridine ring with a 4-chlorophenyl group, retaining the tertiary alcohol moiety.
  • Molecular Weight and Polarity :

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